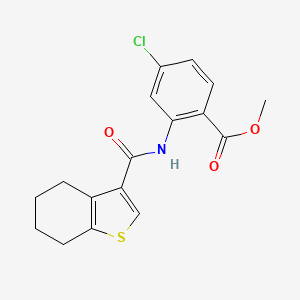

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE

Description

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE is a synthetic benzoate ester derivative featuring a 4-chloro substituent on the aromatic ring and a tetrahydrobenzothiophene amide moiety. The compound’s structure combines a benzoate core with a heterocyclic benzothiophene group, which may confer unique physicochemical and bioactive properties.

Propriétés

IUPAC Name |

methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-22-17(21)12-7-6-10(18)8-14(12)19-16(20)13-9-23-15-5-3-2-4-11(13)15/h6-9H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOSYSGTDLGINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method includes the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate carboxylic acid derivatives under specific reaction conditions. The reaction often requires catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .

Analyse Des Réactions Chimiques

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

Applications De Recherche Scientifique

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting colorectal cancer cells.

Biological Studies: The compound is studied for its antibacterial and antioxidant properties, making it a candidate for developing new therapeutic agents.

Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer cell metabolism . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to reduced cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Key Differences

Compound A : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

- Core Structure: Benzoate ester with triazine and methoxyphenoxy substituents.

- Key Differences: Substituents: Compound A includes a triazine ring and bromo-formylphenoxy groups, whereas the target compound features a tetrahydrobenzothiophene amide and a para-chloro group. Bioactivity Implications: Triazine derivatives are often associated with herbicidal activity, while benzothiophene amides may exhibit kinase inhibition or anti-inflammatory effects .

Compound B : Metsulfuron Methyl Ester ()

- Core Structure : Benzoate ester with a sulfonylurea-triazine group.

- Key Differences :

Compound C : 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid ()

- Core Structure : Benzoic acid derivative with morpholine and chloromethoxybenzyl groups.

- Key Differences :

Physicochemical and Bioactive Properties

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 550.8 g/mol | 381.4 g/mol | 406.9 g/mol |

| LogP (Lipophilicity) | High (due to benzothiophene) | Moderate (polar triazine) | Low (sulfonylurea) | Moderate (morpholine) |

| Key Functional Groups | Chloro, benzothiophene amide | Triazine, bromo-formyl | Sulfonylurea, triazine | Morpholine, chloro-methoxy |

Bioactivity Insights :

Methodological Considerations for Similarity Assessment

Virtual screening protocols often employ structural descriptors like Tanimoto coefficients or pharmacophore models to compare compounds (). For the target compound:

- Tanimoto Index : Likely low (<0.3) with Compounds A–C due to distinct substituents, despite shared benzoate cores.

- Pharmacophore Overlap : Partial alignment in hydrogen-bond acceptors (ester groups) but divergence in hydrophobic regions (benzothiophene vs. triazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.